Physicochemical Comparison with STI1
HTS07545 and the optimized lead compound STI1 exhibit nearly identical SQOR inhibitory potency, with IC₅₀ values of ≤30 nM and 29 nM, respectively, measured in the same in vitro human SQOR enzymatic assay system [1]. However, HTS07545 displays substantially less favorable drug-like properties, including a cLogP value >5 compared to the desired range of 1–3 for orally bioavailable compounds, and poor aqueous solubility [1]. This physicochemical divergence is explicitly documented in the primary discovery publication, which notes that the three top HTS hits (including HTS07545) were not advanced to in vivo efficacy studies due to these suboptimal properties, whereas STI1 was progressed as a first-in-class inhibitor for animal model evaluation [1].
| Evidence Dimension | SQOR inhibitory potency (IC₅₀) and calculated LogP (cLogP) |
|---|---|
| Target Compound Data | HTS07545: SQOR IC₅₀ ≤ 30 nM; cLogP > 5; poor aqueous solubility |
| Comparator Or Baseline | STI1: SQOR IC₅₀ = 29 nM; cLogP in desirable range (1–3) |
| Quantified Difference | HTS07545 cLogP > 5 vs. STI1 cLogP within 1–3; comparable potency (≤1 nM difference) |
| Conditions | Human SQOR enzymatic assay; calculated partition coefficient via software prediction |
Why This Matters
Researchers selecting HTS07545 over STI1 prioritize access to an early-stage chemical scaffold for SAR studies rather than an optimized lead; HTS07545's high lipophilicity may require specialized solubilization protocols that must be accounted for in experimental design.
- [1] Jackson MR, Cox KD, Baugh SDP, et al. Discovery of a first-in-class inhibitor of sulfide:quinone oxidoreductase that protects against adverse cardiac remodelling and heart failure. Cardiovascular Research. 2022;118(7):1771-1784. DOI: 10.1093/cvr/cvab206 View Source
